molecular formula C10H12FNO2 B3170579 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid CAS No. 944886-90-2

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid

Cat. No.: B3170579
CAS No.: 944886-90-2
M. Wt: 197.21 g/mol
InChI Key: BRFMUNVVGCCVJG-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is an organic compound with the molecular formula C10H12FNO2 It is characterized by the presence of a fluoro-substituted phenyl ring attached to a propionic acid moiety via a methylamino group

Biochemical Analysis

Biochemical Properties

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups between molecules. Additionally, this compound can bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and energy production. It interacts with enzymes such as aminotransferases and dehydrogenases, which play key roles in these pathways. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is crucial for elucidating its precise biochemical effects and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid typically involves the reaction of 4-fluorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The intermediate nitrile is then hydrolyzed to yield the desired propionic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-phenylacetic acid
  • 4-Fluoro-phenylalanine
  • 4-Fluoro-phenylpropionic acid

Uniqueness

3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid is unique due to its specific structure, which combines a fluoro-substituted phenyl ring with a propionic acid moiety via a methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(4-fluoro-N-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(7-6-10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFMUNVVGCCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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